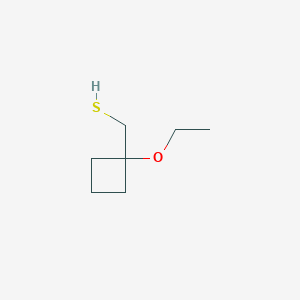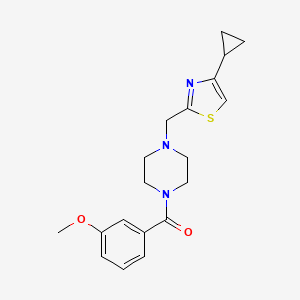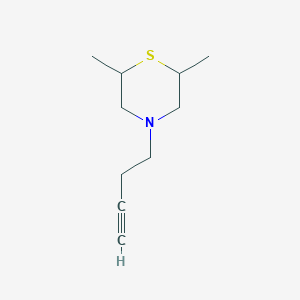![molecular formula C18H21N3O4S2 B2593452 N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide CAS No. 851783-22-7](/img/structure/B2593452.png)
N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide is a chemical compound with potential therapeutic applications. It is a sulfonamide derivative that has been synthesized and studied for its biological properties.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Sulfonamide derivatives, including compounds structurally related to the query molecule, have been studied for their role as chemical inhibitors of cytochrome P450 isoforms. These compounds are essential for predicting drug-drug interactions due to their metabolism-modulating effects in the liver. The review by Khojasteh et al. (2011) highlights the importance of selective chemical inhibitors in understanding the contribution of various CYP isoforms to drug metabolism, which is crucial for drug development and safety evaluation (Khojasteh et al., 2011).
Sulfonamide Inhibitors in Medicinal Chemistry
Sulfonamide compounds, due to their broad spectrum of biological activity, have been the focus of medicinal chemistry research. A review by Gulcin and Taslimi (2018) covers the wide range of sulfonamide inhibitors explored for their therapeutic potential against various diseases, including cancer, bacterial infections, and more. This highlights the versatility and medicinal value of sulfonamide compounds in drug discovery and development (Gulcin & Taslimi, 2018).
Recent Advances in Sulfonamide-Based Medicinal Chemistry
Further exploration into the sulfonamide class of compounds is documented by Shichao et al. (2016), who review the advancements in sulfonamide derivatives as antimicrobial, anticancer, and various other therapeutic agents. The research underscores the structural modifications that enhance the bioactive spectrum of classical antibacterial aminobenzenesulfonamide, demonstrating the ongoing innovation in sulfonamide-based medicinal chemistry (Shichao et al., 2016).
Application in Environmental and Agricultural Sciences
In addition to their medicinal applications, sulfonamide compounds have been investigated for their role in environmental and agricultural sciences. For example, the review by Sarmah et al. (1998) on the fate and behavior of sulfonylurea herbicides in Australian soils presents an insight into the environmental impact and analysis of sulfonamide-related compounds in agriculture (Sarmah et al., 1998).
Mechanism of Action
As for the pyrazole moiety in the compound, it is a common structure in many bioactive compounds and drugs. Pyrazole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
The pharmacokinetics of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These can include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action of a compound can also be influenced by environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and efficacy .
properties
IUPAC Name |
N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-3-27(24,25)20-16-11-7-10-15(12-16)17-13-18(14-8-5-4-6-9-14)21(19-17)26(2,22)23/h4-12,18,20H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECJLLKUERJIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid](/img/structure/B2593370.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593371.png)

![3,5-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2593375.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2593378.png)


![3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2593381.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593386.png)
![N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593388.png)

